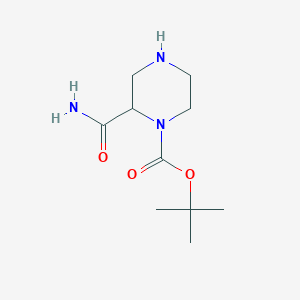

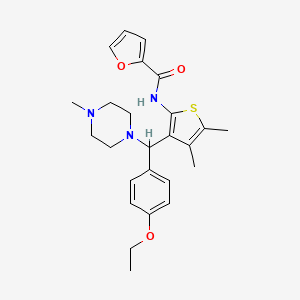

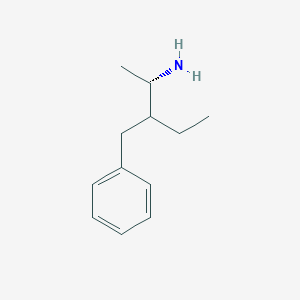

![molecular formula C17H13N5O5S B2544554 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide CAS No. 455886-80-3](/img/structure/B2544554.png)

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

In this complex, two chloride ions and two N4-acetylsulfadiazine molecules coordinate to the copper(II) center. The organic moiety of N4-acetylsulfadiazine is bonded to Cu(II) through a pyrimidinyl nitrogen atom. Carbonyl oxygen atoms from symmetry-related complex molecules contribute to the metal coordination sphere, resulting in a tetragonally-distorted octahedral geometry around Cu(II). Notably, although N4-acetylsulfadiazine itself lacks antibacterial activity, the title complex exhibits moderate growth inhibition against several bacteria in in vitro assays .

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

A novel diamine incorporating sulfone, ether, and amide structures was synthesized through a series of reactions, leading to the development of thermally stable polyimides. This research explored the preparation of poly(sulfone ether amide imide)s by reacting the newly synthesized diamine with various aromatic dianhydrides. The resulting polymers displayed significant thermal stability and were thoroughly characterized, suggesting their potential for high-performance material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Further investigations into aromatic poly(sulfone sulfide amide imide)s have expanded on this, developing soluble, thermally stable polymers through the synthesis of a new diamine monomer. These polymers, characterized by their physical properties, including solubility and thermal stability, underscore the versatility of incorporating such molecular structures into polyimide synthesis (Mehdipour‐Ataei & Hatami, 2007).

Anticancer Compound Synthesis

The synthesis of new 2-amino-3-cyanopyridine derivatives, including the reaction of 2-aminonicotinonitrile with various bifunctional reagents, has been explored for potential anticancer applications. These reactions yielded a diverse array of pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Such chemical versatility highlights the compound's potential as a precursor for the development of novel anticancer agents (Mansour, Sayed, Marzouk, & Shaban, 2021).

Development of Pesticidal Compounds

Research into tribromomethyl phenyl sulfone derivatives has introduced novel compounds with potential pesticidal activity. These derivatives were synthesized through various routes, starting from chlorothiophenol or halogenphenyl methyl sulfone. The resulting compounds, after nitration and subsequent reactions, produced a range of derivatives with potential for development into effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

Propriétés

IUPAC Name |

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O5S/c23-16(14-4-1-2-5-15(14)22(24)25)20-12-6-8-13(9-7-12)28(26,27)21-17-18-10-3-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMZPRAFIQREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)

![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)